molecular formula C₁₆H₂₃NO B144180 Dezocine CAS No. 53648-55-8

Dezocine

Numéro de catalogue B144180
Numéro CAS: 53648-55-8
Poids moléculaire: 245.36 g/mol
Clé InChI: VTMVHDZWSFQSQP-VBNZEHGJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dezocine Description

Dezocine is an opioid analgesic with both agonist and antagonist properties, making it a unique addition to the class of opioids. It is approximately equipotent with morphine and has been shown to be effective in treating moderate to severe postoperative pain . Dezocine's analgesic activity is due to its action as a partial μ-opioid receptor agonist, and it also exhibits κ-opioid receptor antagonist properties . Additionally, it has been found to inhibit the reuptake of norepinephrine and serotonin, contributing to its analgesic effects . In China, dezocine is the most prescribed opioid painkiller, indicating its significant role in pain management .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of dezocine allows it to interact with multiple opioid receptors. It has high affinity for the μ-opioid receptor, moderate affinity for the κ-opioid receptor, and low affinity for the δ-opioid receptor . The structure of dezocine enables it to occupy the binding sites of known norepinephrine and serotonin transporter inhibitors, which suggests a complex interaction with multiple targets in the nervous system .

Chemical Reactions Analysis

Dezocine's chemical reactions primarily involve its interactions with opioid receptors and neurotransmitter transporters. It acts as a partial agonist at the μ-opioid receptor and as an antagonist at the κ-opioid receptor . Dezocine also inhibits the reuptake of norepinephrine and serotonin, which are critical neurotransmitters in the modulation of pain .

Physical and Chemical Properties Analysis

The physical and chemical properties of dezocine contribute to its pharmacokinetic profile, which includes its potency, efficacy, and duration of action as an analgesic. While the specific physical and chemical properties are not detailed in the provided papers, these properties would influence its absorption, distribution, metabolism, and excretion.

Case Studies and Clinical Implications

Dezocine has been compared with morphine in clinical settings, showing similar efficacy for the relief of pain after lower abdominal surgery . It has also been shown to alleviate morphine-induced dependence in rats, suggesting potential therapeutic effects in opioid dependence . In neuropathic and cancer pain models, dezocine's antihypersensitivity activities were mediated through spinal μ-opioid receptor activation and norepinephrine reuptake inhibition . Furthermore, dezocine has been found to have antitumor effects in triple-negative breast cancer by targeting nicotinamide phosphoribosyltransferase and to promote T lymphocyte activation, potentially inhibiting tumor metastasis after surgery . However, when administered simultaneously with morphine, dezocine antagonized morphine analgesia in rodent models of acute nociception .

Applications De Recherche Scientifique

Dezocine as a Potent Analgesic

  • Summary of Application : Dezocine is a synthetic opioid that was introduced in the 1970s as an analgesic . It’s effective under varying pain conditions, particularly chronic neuropathic pain and cancer pain .
  • Methods of Application : Dezocine works through the activation of opioid receptors and inhibition of norepinephrine reuptake . It’s used either as a primary analgesic for postoperative pain management or a supplement for balanced analgesia .
  • Results or Outcomes : Dezocine occupies 45% of China’s opioid analgesic market . It’s different from known pure μ agonists, and allows it to be used in combination with other opioids for additivity in efficacy or lower incidence of adverse effects .

Dezocine as a Biased Ligand

  • Summary of Application : Dezocine is a partial agonist at the mu opioid receptor (MOR) and is used for acute pain management .
  • Methods of Application : The study hypothesized that Dezocine does not activate the beta-arrestin pathway, which could be the potential molecular mechanism by which Dezocine is not addictive or at least less addictive than other classic opioids .
  • Results or Outcomes : The results indicate that Dezocine does not activate the beta-arrestin pathway in MOR . Intranasal delivery of Dezocine achieves a much higher medication concentration in the blood and brain as compared to intraperitoneal injection . This study provides a possible explanation of why Dezocine is not addictive or at least less addictive than other commonly used opioids .

Dezocine in Inflammatory Pain Management

  • Summary of Application : Dezocine has been found to significantly increase the inflammatory pain threshold .
  • Methods of Application : The study reported that Dezocine (0.4 μg/kg, sc) was administered and it significantly increased the CFA-induced inflammatory pain threshold compared to a control group .
  • Results or Outcomes : This suggests that Dezocine could be a potential therapeutic agent for managing inflammatory pain .

Dezocine in Cancer Treatment

  • Summary of Application : Dezocine has been found to exert antitumor effects in triple-negative breast cancer by targeting Nicotinamide Phosphoribosyltransferase .
  • Methods of Application : The study demonstrated the inhibitory effect of Dezocine on triple-negative breast cancer (TNBC) cells, and determined the underlying molecular mechanism .
  • Results or Outcomes : Dezocine suppressed cell proliferation, migration and invasion, and induced apoptosis in TNBC cells . Xenograft models demonstrated the inhibitory effects of Dezocine treatment on TNBC tumor growth in vivo . The anticancer effects of Dezocine were independent of opioid receptors .

Dezocine as a μ Partial Agonist

  • Summary of Application : Dezocine is known to produce more potent or equipotent analgesia than morphine in rodents, primates, and humans, due to its μ agonist (morphine-like) activity .
  • Methods of Application : The evidence came from both in vitro functional studies and in vivo drug antinociceptive and discriminative stimulus studies .
  • Results or Outcomes : This suggests that Dezocine could be a potential therapeutic agent for managing acute and chronic pain .

Safety And Hazards

Symptoms of Dezocine overdose include cold and clammy skin, confusion, nervousness, or severe restlessness, convulsions (seizures), severe dizziness, severe drowsiness, low blood pressure, pinpoint pupils of eyes, slow heartbeat, slow or troubled breathing, and severe weakness .

Orientations Futures

Dezocine may have potential in the treatment of opioid dependence . It is also suggested that Dezocine and NAMPT might represent novel therapeutic targets for TNBC . Furthermore, Dezocine is a very hydrophobic small molecule and as such is an excellent candidate for intranasal administration due to its ability to freely diffuse across membranes .

Propriétés

IUPAC Name

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMVHDZWSFQSQP-VBNZEHGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022911
Record name Dezocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dezocine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.40e-02 g/L
Record name Dezocine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex.
Record name Dezocine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dezocine

CAS RN

53648-55-8
Record name (-)-Dezocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53648-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dezocine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dezocine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dezocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEZOCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dezocine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dezocine
Reactant of Route 2
Dezocine
Reactant of Route 3
Dezocine
Reactant of Route 4
Dezocine
Reactant of Route 5
Dezocine
Reactant of Route 6
Dezocine

Citations

For This Compound
3,270
Citations
JJ O'Brien, P Benfield - Drugs, 1989 - Springer
… , dezocine provided dose-dependent analgesia with parenteral doses of 5 to 20mg. Dezocine is … The anaesthetic-sparing effect of dezocine in animals is much greater than that of older …
Number of citations: 129 link.springer.com
R Liu, XP Huang, A Yeliseev, J Xi, BL Roth - Anesthesiology, 2014 - pubs.asahq.org
… dezocine is critical for scientific and clinical implications. The goal of this study is to characterize molecular targets for dezocine … targets for dezocine. We further investigated whether …
Number of citations: 186 pubs.asahq.org
RR Ye, S Jiang, X Xu, Y Lu, YJ Wang… - Acta Pharmacologica …, 2022 - nature.com
… , and reported that dezocine showed agonism at … dezocine exhibited antagonism at κ receptor, since dezocine was able to antagonize the inhibitory effect of etorphine. Thus, dezocine …
Number of citations: 14 www.nature.com
TJ Gal, CA DiFazio - Anesthesiology, 1984 - europepmc.org
… had received a prior dose of dezocine, produced no additional effect beyond that observed with dezocine. With the reverse sequence, dezocine increased the respiratory depression of …
Number of citations: 78 europepmc.org
Y Zhu, G Jing, W Yuan - Journal of biomedical Research, 2011 - Elsevier
… preoperative administration of intramuscular dezocine can provide postoperative analgesia … dezocine group (group 1) or intramuscular normal saline group (group 2). Dezocine and …
Number of citations: 129 www.sciencedirect.com
X Zhou, C Zhang, M Wang, LN Yu, M Yan - PloS one, 2015 - journals.plos.org
Background Dezocine is considered to be an alternative medication for managing postoperative pain. The aim of this study was to assess the efficacy and safety of this drug in this …
Number of citations: 53 journals.plos.org
Y Ding, PF White - Anesthesia & Analgesia, 1992 - journals.lww.com
… ketorolac (vs dezocine) group. Although both ketorolac and dezocine were effective alternatives to fentanyl when administered during outpatient laparoscopy, dezocine was associated …
Number of citations: 172 journals.lww.com
ZT Sun, CY Yang, Z Cui, J Zhang, XP Han - Journal of anesthesia, 2011 - Springer
… In the context of fentanyl-induced cough, we speculate that the possible mechanism of dezocine suppressing fentanyl-induced cough could be as follows. (1) dezocine is a partial μ-…
Number of citations: 167 link.springer.com
RI Cohen, WT Edwards, EA Kezer… - Anesthesia & …, 1993 - journals.lww.com
… As an alternate analgesic in this study, dezocine required fewer doses to achieve patient … and dezocine-related facial itching. With respect to analgesic actions and side effects, dezocine …
Number of citations: 162 journals.lww.com
JC Chen, ER Smith, M Cahill, R Cohen, JB Fishman - Life sciences, 1993 - Elsevier
The ability of morphine, fentanyl, butorphanol, nalbuphine, and dezocine to compete with radiolabeled ligands for binding at the mu 1 , mu 2 , kappa 1 , and delta opioid receptors and …
Number of citations: 197 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.